molecular formula C21H20N6O2S B2880169 N-[2-(2-methoxyphenyl)ethyl]-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide CAS No. 894059-04-2

N-[2-(2-methoxyphenyl)ethyl]-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide

Cat. No.: B2880169
CAS No.: 894059-04-2
M. Wt: 420.49
InChI Key: URWZOSZOZBPVAI-UHFFFAOYSA-N
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Description

N-[2-(2-Methoxyphenyl)ethyl]-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core substituted at position 6 with a pyridin-3-yl group and at position 3 with a sulfanyl acetamide moiety.

Synthesis Pathway:
The synthesis of such triazolo-pyridazine derivatives typically involves nucleophilic substitution reactions. For example, analogous compounds (e.g., 10a–c in ) are synthesized by reacting a triazolo-pyrimidine precursor with chloroacetanilide derivatives in the presence of anhydrous K₂CO₃ in acetone, yielding products with 68–74% efficiency . Adapting this method, the target compound could be synthesized by substituting the appropriate 2-(2-methoxyphenyl)ethyl chloroacetanilide.

Properties

IUPAC Name

N-[2-(2-methoxyphenyl)ethyl]-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N6O2S/c1-29-18-7-3-2-5-15(18)10-12-23-20(28)14-30-21-25-24-19-9-8-17(26-27(19)21)16-6-4-11-22-13-16/h2-9,11,13H,10,12,14H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URWZOSZOZBPVAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCNC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-(2-methoxyphenyl)ethyl]-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a multi-ring structure that includes a triazole and pyridazine moiety, known for their diverse biological activities. The presence of a methoxyphenyl group and a sulfanyl linkage suggests potential interactions with various biological targets.

1. Antimicrobial Activity

Research has indicated that compounds with similar structures, particularly those containing triazole and pyridazine rings, exhibit significant antimicrobial properties. For instance:

  • Triazoles : Known for their antifungal and antibacterial activities. Studies have shown that derivatives of 1,2,4-triazoles can inhibit the growth of various bacterial strains such as Staphylococcus aureus and Escherichia coli .
  • Pyridazine Derivatives : These compounds have been associated with antibacterial effects, possibly through the inhibition of bacterial enzyme systems.

2. Anticancer Potential

The triazole scaffold is recognized for its anticancer properties. Compounds similar to this compound have been studied for their ability to induce apoptosis in cancer cells. The mechanisms may involve:

  • Inhibition of Cell Proliferation : Studies have reported that triazole-containing compounds can inhibit tumor cell growth through various pathways including cell cycle arrest .
  • Targeting Metabolic Enzymes : Some derivatives have shown the ability to inhibit key metabolic enzymes involved in cancer progression.

3. Anti-inflammatory Effects

The compound's structural components suggest potential anti-inflammatory properties. Similar compounds have been documented to inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation and pain .

Case Studies

Recent studies have focused on synthesizing and evaluating the biological activity of related compounds:

  • Synthesis and Testing : A study synthesized various 1,2,4-triazole derivatives and evaluated their antimicrobial and anticancer activities. The results indicated that certain derivatives exhibited potent activity against both bacterial strains and cancer cell lines .
  • Mechanistic Studies : Investigations into the mechanisms of action revealed that these compounds could modulate signaling pathways associated with inflammation and cancer progression.

Data Tables

Activity TypeCompound CategoryNotable Findings
AntimicrobialTriazole derivativesEffective against E. coli, S. aureus (MIC: 0.125–8 μg/mL) .
AnticancerPyridazine derivativesInduced apoptosis in various cancer cell lines .
Anti-inflammatoryCOX inhibitorsReduced inflammation in preclinical models .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications and Substituent Effects

The target compound’s structural uniqueness lies in its pyridin-3-yl substituent at position 6 and the 2-(2-methoxyphenyl)ethyl group on the acetamide side chain. These features differentiate it from closely related analogs:

Table 1: Structural Comparison of Key Analogs
Compound (CAS/ID) Core Structure R₁ (Position 6) R₂ (Sulfanyl Acetamide Substituent) Molecular Weight (g/mol)
Target Compound [1,2,4]triazolo[4,3-b]pyridazine Pyridin-3-yl 2-(2-Methoxyphenyl)ethyl ~428.5 (calculated)
877634-23-6 [1,2,4]triazolo[4,3-b]pyridazine 4-Methylphenyl Acetamide 328.4
1204296-37-6 [1,2,4]triazolo[4,3-b]pyridazine 4-Methoxyphenyl Ethanamine 285.3
894063-52-6 [1,2,4]triazolo[4,3-b]pyridazine Phenyl (unsubstituted) Furan-2-carboxamide ~349.4 (calculated)

Key Observations :

  • This may improve binding affinity to biological targets like kinases or receptors .

Physicochemical and Spectroscopic Properties

  • NMR Profiling : As demonstrated in , chemical shifts in NMR spectra (e.g., regions A and B) are sensitive to substituent effects. For the target compound, the pyridin-3-yl group would induce distinct shifts in the aromatic region (δ 7.5–9.0 ppm) compared to phenyl analogs .
  • Mass Spectrometry : Molecular networking () reveals that fragmentation patterns (e.g., cosine scores) differ significantly between compounds with pyridinyl vs. phenyl substituents due to variations in bond stability and ionization efficiency .

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